7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one is an organic compound that features an indanone core with an allyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with an allyl halide in the presence of a base. The reaction is usually carried out under reflux conditions in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The base commonly used is potassium carbonate or sodium hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The final product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound-2-carboxylic acid.
Reduction: The reduction product is 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through substitution reactions.
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. It is used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism by which 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one exerts its effects involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways. The compound can also interact with DNA, leading to the modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-ol
- 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one-2-carboxylic acid
Uniqueness: Compared to its analogs, this compound has a unique combination of an indanone core and an allyloxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
93747-67-2 |
---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
7-prop-2-enoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-8-14-11-5-3-4-9-6-7-10(13)12(9)11/h2-5H,1,6-8H2 |
InChI-Schlüssel |
AWZDOEDYESAZQX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC2=C1C(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.